molecular formula C8H8BrNO B13385675 Ethanone, 2-bromo-1-phenyl-, oxime, (1Z)-

Ethanone, 2-bromo-1-phenyl-, oxime, (1Z)-

Katalognummer: B13385675
Molekulargewicht: 214.06 g/mol
InChI-Schlüssel: CPIZBNJPBHXWFN-NTMALXAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1-phenyl-1-ethanone oxime is an organic compound with the molecular formula C8H8BrNO. It is known for its applications in various fields of scientific research and industry. The compound is characterized by its unique structure, which includes a bromine atom, a phenyl group, and an oxime functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-phenyl-1-ethanone oxime typically involves the reaction of 2-bromo-1-phenyl-1-ethanone with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an aqueous or alcoholic medium. The reaction conditions generally include moderate temperatures and stirring to ensure complete conversion.

Industrial Production Methods: Industrial production of 2-Bromo-1-phenyl-1-ethanone oxime follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-1-phenyl-1-ethanone oxime undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitriles or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products:

    Substitution: Formation of substituted phenyl ethanones.

    Reduction: Formation of phenyl ethylamines.

    Oxidation: Formation of nitriles or other oxidized products.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-phenyl-1-ethanone oxime has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-phenyl-1-ethanone oxime involves its interaction with molecular targets, such as enzymes and proteins. The oxime group can form covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity. The bromine atom can also participate in halogen bonding, affecting molecular interactions and pathways.

Vergleich Mit ähnlichen Verbindungen

    2-Bromo-1-phenyl-1-ethanone: Lacks the oxime group, making it less reactive in certain chemical reactions.

    1-Phenyl-2-bromoethanone: Similar structure but different reactivity due to the position of the bromine atom.

    2-Bromo-1-(4-fluorophenyl)ethanone: Contains a fluorine atom, which alters its chemical properties and reactivity.

Eigenschaften

Molekularformel

C8H8BrNO

Molekulargewicht

214.06 g/mol

IUPAC-Name

(NE)-N-(2-bromo-1-phenylethylidene)hydroxylamine

InChI

InChI=1S/C8H8BrNO/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H,6H2/b10-8-

InChI-Schlüssel

CPIZBNJPBHXWFN-NTMALXAHSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C(=N\O)/CBr

Kanonische SMILES

C1=CC=C(C=C1)C(=NO)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.